molecular formula C17H13N5O2 B11276857 N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine

N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B11276857
M. Wt: 319.32 g/mol
InChI Key: ROMLYZQADVZLEN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety fused with a triazoloquinazoline framework. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The benzodioxole moiety is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

  • 1,3-benzodioxol-5-ylmethyl 5-methyl [1,2,4]triazolo [4,3-a]quinolin-1-yl sulfide
  • 1-benzo [1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Comparison: N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine is unique due to its specific triazoloquinazoline core, which imparts distinct biological activities compared to other similar compounds. The presence of the benzodioxole moiety enhances its chemical reactivity and binding properties, making it a versatile compound in various research applications .

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

InChI

InChI=1S/C17H13N5O2/c1-2-4-13-12(3-1)16-21-19-9-22(16)17(20-13)18-8-11-5-6-14-15(7-11)24-10-23-14/h1-7,9H,8,10H2,(H,18,20)

InChI Key

ROMLYZQADVZLEN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=CC=CC=C4C5=NN=CN53

Origin of Product

United States

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